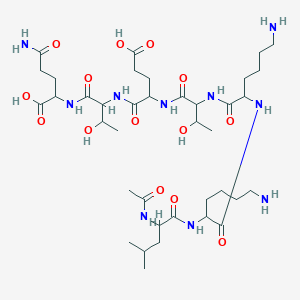
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH is a synthetic peptide composed of several amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. The sequence of amino acids in this peptide includes leucine, lysine, threonine, glutamic acid, and glutamine, each contributing to the compound’s unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: can undergo various chemical reactions, including:
Oxidation: The threonine and glutamic acid residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure allow it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the lysine residues may interact with negatively charged regions on proteins, while the threonine and glutamic acid residues can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: can be compared to other synthetic peptides with similar sequences. Some related compounds include:
This compound: A peptide with a similar sequence but different amino acid modifications.
This compound: Another peptide with variations in the amino acid sequence, leading to different properties and applications.
The uniqueness of This compound lies in its specific sequence and the resulting structural and functional characteristics, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C38H68N10O14 |
|---|---|
Poids moléculaire |
889.0 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62) |
Clé InChI |
ADKDNDYYIZUVCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















